N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Chemical Biology Drug Discovery Xanthine Oxidase Inhibition

Procure CAS 2034431-63-3 to ensure structural reproducibility in your experimental system. This isonicotinamide derivative combines a 2-cyanophenyl amide and a 2-cyclopropylmethoxy pyridine modification—a substitution pattern absent from known APIs or characterized probes. Generic replacement with any other pyridine-carboxamide introduces a different molecular entity with unpredictable biological interactions. The exact CAS number is essential for fragment-based screening, novel SAR exploration, or chromatographic method development. For non-human research use only.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 2034431-63-3
Cat. No. B2597947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
CAS2034431-63-3
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C17H15N3O2/c18-10-14-3-1-2-4-15(14)20-17(21)13-7-8-19-16(9-13)22-11-12-5-6-12/h1-4,7-9,12H,5-6,11H2,(H,20,21)
InChIKeyVIMHHUXGFYWPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034431-63-3): Procurement-Relevant Chemical Profile and Comparator Identification


N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034431-63-3) is a synthetic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) class, with a molecular formula of C17H15N3O2 and a molecular weight of 293.32 g/mol . The compound is cataloged by several chemical suppliers for non-human research use only . Its structure features a 2-cyanophenyl amide substituent and a 2-cyclopropylmethoxy pyridine modification. Initial review of publicly accessible scientific literature and patent databases reveals a critical data gap: no peer-reviewed research articles, patent examples, or authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) contain quantitative biological activity data (e.g., IC50, Ki, EC50) for this precise compound [1]. Consequently, establishing its differentiation from close structural analogs on the basis of direct, quantitative evidence is not currently feasible.

Why N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide Cannot Be Interchanged with Generic Isonicotinamide Analogs


In the absence of target-specific bioactivity data, the critical procurement risk stems from the compound's structural identity. The combination of a 2-cyanophenyl group and a 2-cyclopropylmethoxy substituent on the pyridine-4-carboxamide core is not represented in any known active pharmaceutical ingredient or well-characterized probe molecule [1]. A user seeking to replicate or build upon a specific experimental system must procure this exact CAS number to ensure the desired chemical structure. Generic substitution with a different pyridine-carboxamide, even a closely named one, would introduce a different molecular entity with unknown and likely divergent biological interactions, compromising experimental reproducibility. The structural uniqueness, while not yet linked to quantified pharmacology, is the sole, but crucial, procurement differentiator.

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide (CAS 2034431-63-3): Assessment of Available Quantitative Differentiation Evidence


Critical Assessment of Publicly Available Bioactivity Data for CAS 2034431-63-3 vs. Closest Structural Analogs

No direct head-to-head comparison data were found for N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide. Furthermore, no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this specific compound were identified in any of the following key databases: PubChem, ChEMBL, BindingDB, or the primary literature indexed in PubMed [1][2][3]. An extensive patent search also yielded no specific activity data for this CAS number [4]. The closest published chemical scaffold is the N-(4-alkoxy-3-cyanophenyl)isonicotinamide series, where the most active compound, 17a, inhibited xanthine oxidase with an IC50 of 0.3 ± 0.03 μM [5]. However, this comparator differs in the crucial position of the cyanophenyl substitution (3-cyano-4-alkoxy vs. our target's 2-cyanophenyl) and the nature of the ether tail (alkoxy vs. cyclopropylmethoxy), precluding a valid class-level inference.

Chemical Biology Drug Discovery Xanthine Oxidase Inhibition

Application Scenarios for N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide Based on Structural Identity


Chemical Probe for Isonicotinamide-Target Interaction Studies

Given the absence of public bioactivity data, the compound's most viable near-term application is as a structurally novel chemical probe. Its distinct 2-cyanophenyl and cyclopropylmethoxy substitution pattern offers a unique starting point for fragment-based screening or structure-activity relationship (SAR) exploration of novel biological targets within the kinome or oxidoreductase families [1]. Procurement of the exact CAS number is essential for this purpose.

Internal Reference Standard for Analytical Method Development

The well-characterized structure and Molecular Formula of C17H15N3O2 make this compound suitable for use as a chromatographic reference standard or for mass spectrometry method development within a research organization, provided solubility and stability are validated internally, as no public data exists.

Starting Material for Focused Compound Library Synthesis

The cyclopropylmethoxy ether and the 2-cyanophenyl amide are synthetically tractable functional groups . The compound can serve as a core scaffold for the synthesis of a small, focused library of isonicotinamide derivatives, where variations in the amide or ether moiety could be explored for new biological activities, building on the known general activity of isonicotinamides as xanthine oxidase inhibitors [1].

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